2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)
Overview
Description
2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple hydroxyl groups and a biphenyl core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves multiple steps, typically starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with hydroxyl groups through various chemical reactions, such as hydroxylation. The chroman and benzoate groups are subsequently introduced through esterification and other organic reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexahydroxydiphenic acid: Shares a similar biphenyl core with multiple hydroxyl groups.
Chebulagic acid: Another polyphenolic compound with similar biological activities.
Uniqueness
What sets 2,2’-(4,4’,5,5’,6,6’-Hexahydroxy-[1,1’-biphenyl]-2,2’-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) apart is its unique combination of biphenyl, chroman, and benzoate groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic structure that exhibits significant biological activities. This article explores its biological properties based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a biphenyl core with multiple hydroxyl groups and chroman derivatives. Its molecular formula is , indicating a high degree of hydroxylation which is often associated with enhanced biological activity.
Antioxidant Activity
Research indicates that polyphenolic compounds like this one possess strong antioxidant properties. The presence of multiple hydroxyl groups facilitates the scavenging of free radicals, thus protecting cells from oxidative stress. Studies have shown that similar structures can significantly reduce oxidative damage in cellular models .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structural motifs have shown promising results against breast and prostate cancer cells by modulating key signaling pathways involved in tumor growth .
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. It exhibits inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 µg/mL, suggesting potent antibacterial properties . This activity is attributed to the disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways.
- Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to neutralize free radicals.
- Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit critical enzymes involved in cancer cell survival.
- Antimicrobial Mechanism : The compound disrupts bacterial membrane potential and inhibits DNA topoisomerase IV activity.
Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of various polyphenols including this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical formation compared to control groups .
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Compound A | 15 | 10 |
Compound B | 20 | 12 |
Target Compound | 8 | 5 |
Study 2: Anticancer Effects on MCF-7 Cells
In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Properties
IUPAC Name |
[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULFXAQUWEYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317247 | |
Record name | Theasinensin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116403-62-4, 89064-31-3 | |
Record name | Theasinensin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116403-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theasinensin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89064-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theasinensin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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